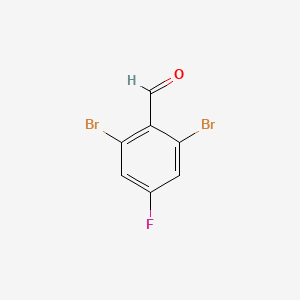
2,6-二溴-4-氟苯甲醛
描述
2,6-Dibromo-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 938467-02-8. It has a molecular weight of 281.91 and its IUPAC name is 2,6-dibromo-4-fluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-fluorobenzaldehyde is 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H . The InChI key is ULSMYJACTJXCRB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific reactions involving 2,6-Dibromo-4-fluorobenzaldehyde are not available, fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
2,6-Dibromo-4-fluorobenzaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成精细化学品
2,6-二溴-4-氟苯甲醛在合成各种精细化学品(包括药品、杀虫剂、香料、染料等)的中间体中发挥着关键作用。研究已经深入探讨了涉及氟苯甲醛的合成过程,讨论了氟甲苯的氧化、氯化水解等各种方法,同时也展望了它们在工业应用中的前景(Qin Hai-fang, 2009)。
化学合成和稳定性研究
研究观察到了涉及2,6-二溴-4-氟苯甲醛衍生物的碱催化环缩合反应,产生的化合物即使在高温下也具有抗大气氧化性。这些化合物的合成、抗性特性以及在各个领域的潜在应用一直是一个备受关注的课题(M. Al-Omar et al., 2010)。
抗氧化活性
该化合物已被用于合成噻唑啉-4-酮衍生物,这些衍生物展示出有希望的抗氧化活性。2,6-二溴-4-氟苯甲醛的这一方面表明了在创造具有有益健康特性的化合物方面的潜在应用(Ahmed O. H. El Nezhawy et al., 2009)。
氢键研究
涉及4-氟苯甲醛的研究提供了关于液相中氢键相互作用的见解,使用了理论和光谱方法。这些研究对于理解含有氟苯甲醛结构的物质的化学行为和性质至关重要,可能影响这些化合物在各种化学应用中的使用方式(P. Ribeiro-Claro et al., 2002)。
吸附和环境应用
对2-氯-6-氟苯甲醛制造废水处理的研究揭示了使用大孔树脂吸附芳香族氟化合物的有效性,显著降低了化学需氧量(COD),并实现了废水的再利用。这一发现突显了该化合物在废水处理和污染控制中的潜在环境应用(L. Xiaohong et al., 2009)。
安全和危害
The compound is considered hazardous. It has been assigned the GHS06 pictogram, with the signal word “Danger”. The hazard statements associated with it are H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
2,6-dibromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMYJACTJXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

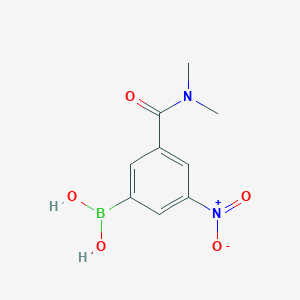
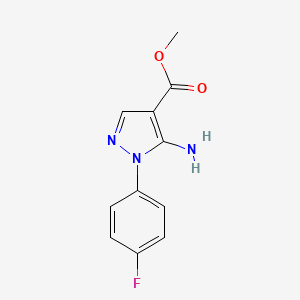
![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
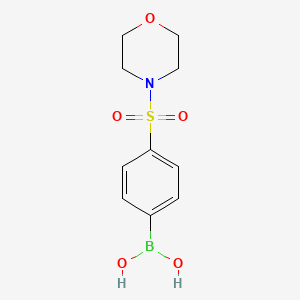
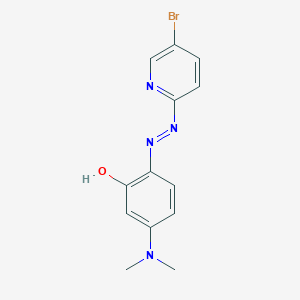

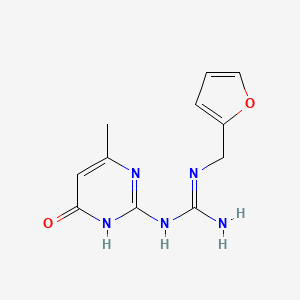
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)
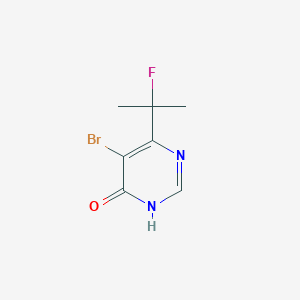
![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)
